molecular formula C14H15NO4S2 B7570181 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid

4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid

Cat. No. B7570181
M. Wt: 325.4 g/mol
InChI Key: PDOPMLUTGAKFOF-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid, also known as E7820, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid inhibits the activity of fibroblast growth factor receptor (FGFR) tyrosine kinase, which is involved in angiogenesis and tumor growth. By blocking this pathway, 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid prevents the formation of new blood vessels and inhibits tumor growth.
Biochemical and Physiological Effects:
4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to inhibit tumor growth and angiogenesis in preclinical studies. It has also been shown to reduce the expression of angiogenic factors and increase the expression of anti-angiogenic factors. In addition, 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid is that it has demonstrated anti-tumor activity in various cancer types, making it a potentially useful treatment option for a wide range of cancers. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully elucidate the pathways involved.

Future Directions

There are several future directions for research on 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid. One area of focus is the development of more effective and targeted therapies for cancer treatment. Another area of interest is the potential use of 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action and to identify biomarkers that can predict response to treatment.
In conclusion, 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its ability to inhibit angiogenesis and tumor growth makes it a potentially useful treatment option for a wide range of cancers. Further research is needed to fully understand its mechanism of action and to identify biomarkers that can predict response to treatment.

Synthesis Methods

4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 4-ethylphenylsulfonamide with 2-methyl-5-thiocyanatobenzoic acid, followed by cyclization and carboxylation. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been studied for its potential use in cancer treatment. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In preclinical studies, 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has demonstrated anti-tumor activity in various cancer types, including breast, colon, lung, and prostate cancer.

properties

IUPAC Name

4-[(4-ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-3-10-4-6-11(7-5-10)15-21(18,19)13-8-12(14(16)17)20-9(13)2/h4-8,15H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOPMLUTGAKFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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